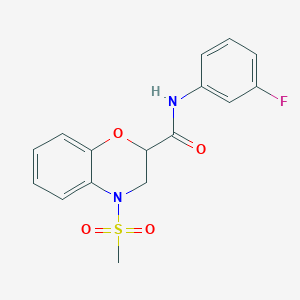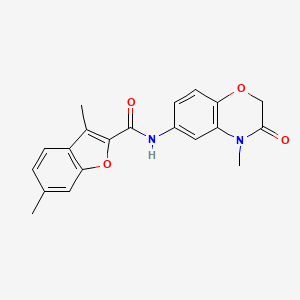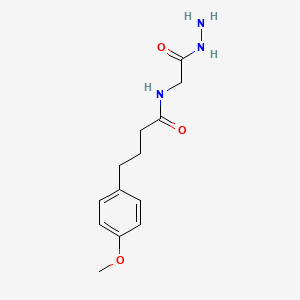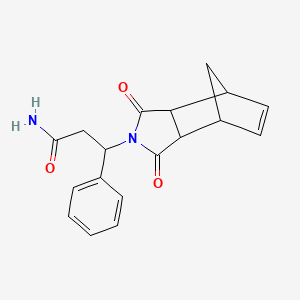
1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol
Vue d'ensemble
Description
1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol is a useful research compound. Its molecular formula is C17H19ClO3 and its molecular weight is 306.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.1022722 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Resolution of Phenoxy Propanols
Research has shown that compounds like 2-(4-chlorophenoxy)-1-propanol, which share structural similarities with 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol, can be resolved with moderate to good enantioselectivity using the enantioselective acylation. This process is mediated by lipase from Achromobacter sp. and can be significant for synthesizing enantiomerically pure compounds for various applications, highlighting the importance of enzymatic methods in producing specific isomers of chemical compounds (Miyazawa et al., 2001).
Bioremediation and Environmental Applications
The laccase enzyme from Fusarium incarnatum UC-14 has shown potential in bioremediation, specifically in the degradation of environmental pollutants such as Bisphenol A. This process involves the enzymatic breakdown of hydrophobic phenols, enhancing their biodegradability. While not directly related to this compound, this research underscores the broader application of enzymatic and microbial processes in mitigating environmental pollutants (Chhaya & Gupte, 2013).
Polymer Science and Material Engineering
Polymer science research has explored the incorporation of various phenoxy and propanol derivatives into polymers, revealing their potential to improve material properties. For instance, studies on polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units demonstrate how the structural modification of polymers can lead to materials with desirable thermal, optical, and electrochemical properties. These findings suggest that derivatives of this compound could similarly be utilized to engineer polymers with specific characteristics (Tapia et al., 2010).
Antioxidant Activities
Studies on compounds extracted from propolis collected in Anhui, China, have shown significant antioxidant activities. While not directly studying this compound, the research on phenolic compounds and their derivatives illustrates the potential for these chemicals to contribute to antioxidant capacities. This could indicate a broader scope of application for phenoxy-propanol derivatives in areas such as natural antioxidant sources (Yang et al., 2011).
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-ethylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-13-3-7-16(8-4-13)20-11-15(19)12-21-17-9-5-14(18)6-10-17/h3-10,15,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFAEPPCKODLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4507449.png)
![isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4507463.png)
![N-cyclohexyl-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507472.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4507476.png)

![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-1H-indol-5-yl-4-oxobutanamide](/img/structure/B4507488.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4507494.png)


![methyl [3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4507520.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4507521.png)
